An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-5-aminomethyl-2-hydroxypyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-5-aminomethyl-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-bromo-5-aminomethyl-2-hydroxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related analogs, including 3-amino-5-bromo-2-hydroxypyridine and 3-bromo-5-hydroxypyridine, to project its key characteristics. Furthermore, this document outlines detailed, field-proven experimental protocols for the determination of critical parameters such as solubility, pKa, and lipophilicity (logP). The causality behind experimental choices is explained, ensuring that the described methodologies serve as self-validating systems for researchers. This guide is intended to be a foundational resource for scientists working with or considering the use of 3-bromo-5-aminomethyl-2-hydroxypyridine in their research endeavors.
Introduction
3-bromo-5-aminomethyl-2-hydroxypyridine is a substituted pyridine derivative with a unique combination of functional groups that suggest its potential as a versatile building block in the synthesis of biologically active molecules and functional materials.[1] The presence of a bromine atom offers a handle for cross-coupling reactions, while the aminomethyl group can be involved in forming amides, imines, or other functionalities. The 2-hydroxypyridine moiety is known to exist in tautomeric equilibrium with its 2-pyridone form, a feature that can significantly influence its hydrogen bonding capabilities, aromaticity, and overall physicochemical behavior.[2]
Understanding the physicochemical properties of this molecule is paramount for its effective application. These properties govern its solubility in various media, its ability to cross biological membranes, its interaction with biological targets, and its stability under different conditions. This guide provides a detailed examination of these properties, offering predicted values based on related compounds and robust protocols for their experimental determination.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of 3-bromo-5-aminomethyl-2-hydroxypyridine and its structural analogs. The values for the target compound are estimations derived from the data of the related molecules.
| Property | 3-bromo-5-aminomethyl-2-hydroxypyridine (Predicted) | 3-amino-5-bromo-2-hydroxypyridine | 3-bromo-5-hydroxypyridine |
| Molecular Formula | C₆H₇BrN₂O | C₅H₅BrN₂O | C₅H₄BrNO |
| Molecular Weight | 203.04 g/mol | 189.01 g/mol | 174.00 g/mol |
| Appearance | White to off-white solid | Not specified | White to tan crystalline powder |
| Melting Point | Not determined | Not specified | 166-170 °C |
| Boiling Point | Not determined | Not specified | 343.7±22.0 °C (Predicted) |
| Solubility | Predicted to have slight solubility in water and solubility in polar organic solvents. | Soluble under various conditions.[1] | Slightly soluble in water; soluble in DMSO, Methanol, Chloroform, and Ethyl Acetate. |
Tautomerism of the 2-Hydroxypyridine Core
A critical aspect of 2-hydroxypyridine derivatives is their existence in a tautomeric equilibrium between the hydroxy and pyridone forms. This equilibrium is influenced by the solvent, pH, and temperature. In the gas phase, the 2-hydroxypyridine form is generally more stable, while in polar solvents and the solid state, the 2-pyridone form is favored.[2] This has significant implications for the molecule's hydrogen bonding capacity and its interactions with other molecules.
Caption: Tautomeric equilibrium of the 2-hydroxypyridine core.
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 3-bromo-5-aminomethyl-2-hydroxypyridine.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[3] It involves equilibrating an excess of the solid compound in a specific solvent system and then measuring the concentration of the dissolved compound.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-bromo-5-aminomethyl-2-hydroxypyridine to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).
-
The use of multiple pH values is crucial as the solubility of an ionizable compound is pH-dependent.
-
-
Equilibration:
-
Seal the vials and place them in a mechanical shaker or agitator.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Alternatively, centrifuge the samples to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the solubility from the measured concentration of the saturated solution.
-
Caption: Workflow for solubility determination by the shake-flask method.
Determination of Acid Dissociation Constant (pKa)
The pKa value(s) of a molecule indicate the pH at which the ionized and non-ionized forms are present in equal concentrations. This is a critical parameter for predicting the behavior of a compound in different biological compartments. Potentiometric titration and UV-Vis spectrophotometry are two common methods for pKa determination.[5][6]
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of 3-bromo-5-aminomethyl-2-hydroxypyridine in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).
-
-
Titration Setup:
-
Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Use a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) as the titrant.
-
-
Titration Process:
-
Add the titrant in small, precise increments.
-
Record the pH of the solution after each addition, allowing the system to equilibrate.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[7] The first and second derivatives of the titration curve can be used to accurately determine the equivalence point(s).
-
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[8]
Protocol:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa(s) of the compound.
-
Prepare a stock solution of 3-bromo-5-aminomethyl-2-hydroxypyridine in a suitable solvent (e.g., methanol or DMSO).
-
-
Spectral Measurement:
-
Add a small, constant amount of the stock solution to each buffer solution to achieve the same final concentration.
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each solution.
-
-
Data Analysis:
-
Identify the wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.[9]
-
Caption: Methodologies for pKa determination.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional approach, while reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, high-throughput alternative.[10][11]
-
Preparation:
-
Prepare a solution of 3-bromo-5-aminomethyl-2-hydroxypyridine in either water or n-octanol.
-
Equilibrate equal volumes of n-octanol and water by shaking them together for 24 hours.
-
-
Partitioning:
-
Add a known volume of the compound solution to a mixture of the pre-equilibrated n-octanol and water.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
This method correlates the retention time of a compound on a reversed-phase HPLC column with its logP value.
Protocol:
-
Calibration:
-
Select a set of standard compounds with known logP values that span the expected logP range of the test compound.
-
Analyze the standard compounds by RP-HPLC under isocratic conditions using a mobile phase of methanol or acetonitrile and water.
-
Record the retention time (t_R) for each standard.
-
-
Sample Analysis:
-
Analyze 3-bromo-5-aminomethyl-2-hydroxypyridine under the same HPLC conditions and determine its retention time.
-
-
Calculation:
-
Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log k versus the known logP values for the standard compounds to generate a calibration curve.
-
Determine the logP of the test compound by interpolating its log k value on the calibration curve.[12]
-
Chemical Reactivity and Stability
The chemical stability and reactivity of 3-bromo-5-aminomethyl-2-hydroxypyridine are dictated by its functional groups.
-
2-Hydroxypyridine Moiety: This group is generally stable under recommended storage conditions.[13] However, it can be susceptible to oxidation under harsh conditions. The tautomeric equilibrium can also influence its reactivity in different chemical environments.
-
Bromo Group: The bromine atom on the pyridine ring is a versatile handle for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[14] It can also undergo nucleophilic aromatic substitution under specific conditions, although this is generally less favorable for 3-halopyridines.[14]
-
Aminomethyl Group: The primary amine of the aminomethyl group is basic and nucleophilic. It can readily react with electrophiles such as aldehydes, ketones (to form imines), and acyl chlorides (to form amides). It can also participate in reactions like the Mannich reaction.[15] The reactivity of the amino group can be influenced by the electronic effects of the other substituents on the pyridine ring.[16]
It is recommended to store 3-bromo-5-aminomethyl-2-hydroxypyridine in a cool, dry place, away from strong oxidizing agents.
Conclusion
This technical guide provides a foundational understanding of the predicted physicochemical properties of 3-bromo-5-aminomethyl-2-hydroxypyridine. While direct experimental data is currently lacking, the analysis of structurally related compounds offers valuable insights into its likely behavior. The detailed experimental protocols presented herein provide a clear roadmap for researchers to determine the key physicochemical parameters of this and other novel compounds. A thorough understanding of these properties is essential for the rational design and development of new molecules in the fields of medicinal chemistry and materials science.
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